

Spectroscopic and Technical Profile of 5-bromo-1H-pyrrolo[3,2-b]pyridine

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Compound of Interest

Compound Name: 5-bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1292604

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrrolo[3,2-b]pyridine, also known as 5-bromo-4-azaindole, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, incorporating both a pyrrole and a pyridine ring, makes it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. This document provides a summary of available technical data for this compound.

Chemical Identity

Property	Value
Chemical Name	5-bromo-1H-pyrrolo[3,2-b]pyridine
Synonym	5-Bromo-4-azaindole
CAS Number	1000341-51-4
Molecular Formula	C ₇ H ₅ BrN ₂
Molecular Weight	197.03 g/mol

Spectroscopic Data

Detailed experimental spectroscopic data for **5-bromo-1H-pyrrolo[3,2-b]pyridine** is not readily available in the surveyed scientific literature. Commercial suppliers note that the material's identity is confirmed by techniques such as NMR and IR spectroscopy, but specific spectral data is not provided.

For illustrative purposes, the spectroscopic data for the isomeric 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) is presented below. It is crucial to note that this data does not correspond to the title compound.

Spectroscopic Data of 5-bromo-1H-pyrrolo[2,3-b]pyridine[1]

¹H NMR (DMF-d₇, 400 MHz):

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.91	bs	-	HN ¹
8.30	d	2.2	HC ⁶
8.20	d	2.0	HC ⁴
7.63	t	2.8	HC ²
6.50	m	-	HC ³

¹³C NMR (DMF-d₇, 100.58 MHz):

Chemical Shift (δ) ppm	Assignment
147.5	C ⁸
142.9	C ⁶
130.3	C ⁴
128.2	C ²
122.1	C ⁷
111.1	C ⁵
100.0	C ³

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **5-bromo-1H-pyrrolo[3,2-b]pyridine** are not available in the reviewed literature. However, general procedures for the characterization of related azaindole derivatives can be referenced.

General Protocol for ¹H NMR Spectroscopy of Azaindole Derivatives

A general protocol for acquiring ¹H NMR spectra of azaindole derivatives is as follows:

- Sample Preparation: 5-10 mg of the azaindole derivative is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer using a standard single-pulse experiment. Typically, 16 to 64 scans are accumulated with a relaxation delay of 1-2 seconds.
- Data Processing: The acquired free induction decay (FID) is processed with Fourier transformation. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak.

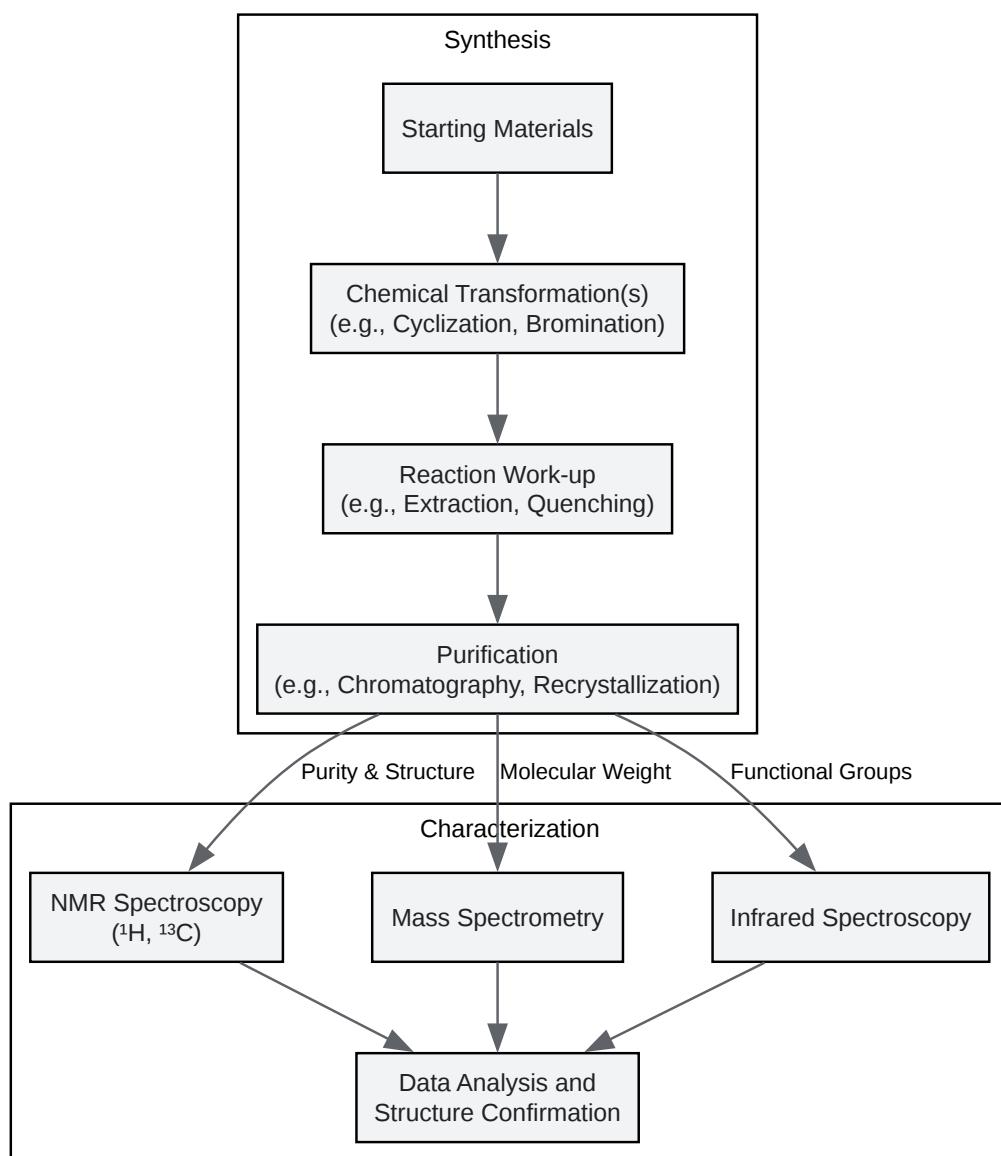
Signaling Pathways and Biological Activity

There is no specific information available in the surveyed literature regarding the involvement of **5-bromo-1H-pyrrolo[3,2-b]pyridine** in any signaling pathways or its detailed biological activity. Its utility is noted as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors.

Synthesis Workflow

While a specific, detailed synthesis protocol for **5-bromo-1H-pyrrolo[3,2-b]pyridine** with characterization data is not available in the searched literature, a general synthetic approach for azaindole derivatives can be conceptualized. The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted azaindole.

General Synthesis and Characterization Workflow

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Caption: Generalized workflow for the synthesis and spectroscopic characterization of a substituted azaindole.

Conclusion

This technical guide summarizes the currently available information on **5-bromo-1H-pyrrolo[3,2-b]pyridine**. While its chemical identity is established, detailed public-domain spectroscopic data and experimental protocols are scarce. Further research and publication are needed to fully characterize this compound and explore its potential applications in drug development and other scientific fields. The provided data for the isomer 5-bromo-1H-pyrrolo[2,3-b]pyridine serves as a reference point but should be used with caution.

- To cite this document: BenchChem. [Spectroscopic and Technical Profile of 5-bromo-1H-pyrrolo[3,2-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1292604#spectroscopic-data-of-5-bromo-1h-pyrrolo-3-2-b-pyridine\]](https://www.benchchem.com/product/b1292604#spectroscopic-data-of-5-bromo-1h-pyrrolo-3-2-b-pyridine)

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